molecular formula C9H17NO2 B2729806 Tert-butyl allyl(methyl)carbamate CAS No. 169268-90-0

Tert-butyl allyl(methyl)carbamate

Cat. No.: B2729806
CAS No.: 169268-90-0
M. Wt: 171.24
InChI Key: SCCPQPQIOJNZIE-UHFFFAOYSA-N
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Description

Tert-butyl allyl(methyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl allyl(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with allyl bromide in the presence of a base such as sodium hydride. The reaction typically takes place in an aprotic solvent like tetrahydrofuran at low temperatures to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts such as palladium on carbon can also enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl allyl(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted carbamates, amines, and other functionalized organic compounds .

Scientific Research Applications

Tert-butyl allyl(methyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl allyl(methyl)carbamate involves the formation of a stable carbamate linkage with amines. This linkage can be cleaved under acidic or basic conditions, allowing for the controlled release of the amine. The compound’s molecular targets include various enzymes and proteins, where it can act as an inhibitor or modulator of activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl carbamate
  • Methyl carbamate
  • Phenyl carbamate
  • Carboxybenzyl carbamate

Uniqueness

Tert-butyl allyl(methyl)carbamate is unique due to its combination of the tert-butyl and allyl groups, which provide distinct reactivity and stability compared to other carbamates. This makes it particularly useful in specific synthetic applications and research contexts .

Properties

IUPAC Name

tert-butyl N-methyl-N-prop-2-enylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-6-7-10(5)8(11)12-9(2,3)4/h6H,1,7H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCPQPQIOJNZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169268-90-0
Record name tert-butyl N-methyl-N-(prop-2-en-1-yl)carbamate
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